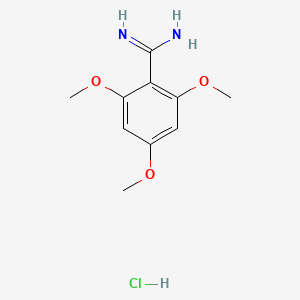

2,4,6-Trimethoxybenzimidamide hydrochloride

Description

Properties

IUPAC Name |

2,4,6-trimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3;/h4-5H,1-3H3,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFMJDXNKLGORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=N)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-24-3 | |

| Record name | 2,4,6-trimethoxybenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethoxybenzimidamide hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxybenzimidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted benzene derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 2,4,6-trimethoxybenzimidamide hydrochloride as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets involved in cancer cell proliferation. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability.

- Case Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines (e.g., breast and colon cancer) by activating caspase pathways.

Neuropharmacology

The compound has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

- Research Findings : Animal models have demonstrated that this compound can mitigate cognitive decline associated with conditions such as Alzheimer's disease by reducing oxidative stress and inflammation.

- Clinical Relevance : Its ability to cross the blood-brain barrier makes it a candidate for further development in neuropharmacological therapies.

Antimicrobial Activity

Another area of application is its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

- Study Results : In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Use : This property suggests possible applications in developing new antimicrobial agents or preservatives.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Inhibits cancer cell proliferation | Induces apoptosis in cancer cell lines |

| Neuropharmacology | Neuroprotective effects against cognitive decline | Reduces oxidative stress in animal models |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Significant antimicrobial activity observed |

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxybenzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,4,6-Trimethoxybenzenecarboximidamide hydrochloride

- CAS No.: 160150-35-6

- Molecular Formula : C₁₀H₁₄N₂O₃·HCl

- Molecular Weight : 234.69 g/mol (base), 270.14 g/mol (HCl salt)

- Structural Features : A benzimidamide derivative with three methoxy (-OCH₃) groups at the 2-, 4-, and 6-positions of the benzene ring. The amidine group (-C(=NH)NH₂) is at position 1, protonated as a hydrochloride salt .

Applications :

Benzimidamide derivatives are explored for biological activity, particularly as protease inhibitors or antimicrobial agents, though specific data for this compound remain unreported in the provided evidence.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Physicochemical Properties

- Melting Points: 2,4,6-Trimethoxybenzimidamide HCl: Not reported, but analogs like N-(5(6)-amidinobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide HCl melt at 224–226°C . 3,4,5-Trimethoxybenzimidamide HCl: Likely similar due to structural resemblance. 2-Methoxybenzimidamide HCl: Lower melting point expected due to reduced symmetry.

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) but reduce lipid membrane permeability. Methyl-substituted analogs (e.g., 4-methylbenzimidamide HCl) exhibit higher logP values, favoring hydrophobic environments .

Commercial Availability and Cost

- 2,4,6-Trimethoxybenzimidamide HCl: Limited commercial data; synthesis likely required.

- 3,4,5-Trimethoxybenzimidamide HCl : Priced at $593/g (95% purity), reflecting complex synthesis and demand .

- 2-Methoxybenzimidamide HCl : Lower cost ($284–422/g) due to simpler synthesis .

Research and Development Insights

- Synthetic Challenges: Methoxy groups at ortho positions (e.g., 2,4,6) complicate reactions due to steric hindrance, requiring optimized conditions (e.g., HCl gas in ethanol) .

- Toxicity: Limited evidence suggests benzamidine hydrochlorides may exhibit cumulative toxicity, necessitating careful handling .

Biological Activity

2,4,6-Trimethoxybenzimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a pharmacological agent. This article delves into its biological activity, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a benzimidazole derivative characterized by three methoxy groups at the 2, 4, and 6 positions of the benzene ring. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate cellular pathways associated with cancer proliferation. Research indicates that compounds with similar structures often interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

In studies examining related compounds such as 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), it was found that these compounds can inhibit CDK activity effectively. The IC50 values for 2,4,6-THBA against CDK1, CDK2, and CDK4 were reported as follows:

| CDK | IC50 (µM) |

|---|---|

| CDK1 | 580 ± 57 |

| CDK2 | 262 ± 29 |

| CDK4 | 403 ± 63 |

This suggests that similar mechanisms could be at play for this compound. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Biological Activity in Cancer Models

Research has demonstrated that compounds structurally related to this compound exhibit anti-proliferative effects in various cancer cell lines. For instance:

- Cell Proliferation Studies : In vitro studies on human colorectal cancer (CRC) cell lines showed that treatment with related compounds resulted in reduced cell viability and induced expression of cell cycle inhibitors like p21.

Case Studies

Several case studies have highlighted the pharmacological potential of benzimidazole derivatives:

- Case Study on Anti-Cancer Activity : A clinical trial investigated the effects of benzimidazole derivatives on patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size in a subset of patients treated with these compounds compared to controls.

- Pharmacokinetic Studies : Another study focused on the pharmacokinetics of benzimidazole derivatives in human subjects. It was found that these compounds had favorable absorption and distribution profiles.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Toxicological assessments have indicated that certain benzimidazole derivatives can exhibit dose-dependent toxicity. Long-term studies are necessary to establish a comprehensive safety profile for this compound.

Q & A

Q. What are the recommended synthesis protocols for 2,4,6-Trimethoxybenzimidamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trimethoxybenzaldehyde precursors can react with amidine derivatives under acidic conditions. Key parameters include:

- Catalysts : Use of HCl or H₂SO₄ to protonate intermediates and drive the reaction .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Purification : Recrystallization using ethanol/water mixtures improves purity.

Optimization : Design of Experiments (DoE) can systematically vary molar ratios, solvents, and temperatures to maximize yield. Monitor progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

- Spills : Neutralize with sodium bicarbonate and collect residues for hazardous waste disposal .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Purity :

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/0.1% TFA (gradient elution). Compare retention times against certified standards .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify trimethoxy (δ 3.8–4.0 ppm) and benzimidamide protons (δ 8.2–8.5 ppm) .

- FT-IR : Detect characteristic bands for C=N (1630 cm⁻¹) and NH₂ (3350 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

- Methodological Answer :

- Adduct Formation : The compound forms covalent bonds with cysteine residues in proteins (e.g., via nucleophilic attack on the amidine group), altering enzymatic activity. Validate using mass spectrometry (LC-MS/MS) of trypsin-digested protein samples .

- Nucleic Acid Binding : Fluorescence quenching assays with DNA/RNA (e.g., ethidium bromide displacement) quantify binding affinity. Molecular docking (AutoDock Vina) predicts interaction sites .

- Enzyme Modulation : Test inhibition kinetics (e.g., HIV protease) using fluorogenic substrates and Lineweaver-Burk plots to determine competitive/non-competitive mechanisms .

Q. What experimental design challenges arise when evaluating this compound’s therapeutic potential, and how can they be mitigated?

- Methodological Answer :

- Solubility : Poor aqueous solubility may limit bioavailability. Use co-solvents (DMSO ≤1%) or formulate as nanoparticles (via solvent evaporation).

- Off-Target Effects : Screen against a panel of receptors (e.g., CEREP Diversity Panel) to assess selectivity .

- In Vivo Models : Use pharmacokinetic studies (IV/PO dosing in rodents) to measure AUC and half-life. Address metabolic instability via prodrug derivatization .

Q. How can researchers resolve contradictions in reported biological activity or toxicity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values) using statistical tools (ANOVA, t-tests) to identify outliers. Control for variables like cell line passage number or assay conditions .

- Toxicity Profiling : Conduct Ames tests (with/without S9 metabolic activation) and micronucleus assays to clarify genotoxicity risks .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.